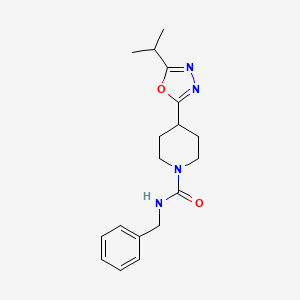
N-benzyl-4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C18H24N4O2 and its molecular weight is 328.416. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
Oxadiazoles, the core structure of this compound, have been associated with a wide range of biological activities, including anticancer, vasodilator, anticonvulsant, and antidiabetic effects . .
Mode of Action
The mode of action of “N-benzyl-4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide” is currently unknown due to the lack of specific studies on this compound . Oxadiazoles, in general, have been shown to interact with various biological targets, leading to changes in cellular processes
Biochemical Pathways
Oxadiazoles have been found to impact a variety of pathways due to their broad range of biological activities
Result of Action
Given the diverse biological activities associated with oxadiazoles, this compound could potentially have a wide range of effects
生物活性
N-benzyl-4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide is a compound that has garnered attention for its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant case studies.
Synthesis of this compound
The compound can be synthesized through a multi-step process involving the formation of the oxadiazole ring and subsequent attachment to the piperidine moiety. The general synthetic route includes:
- Formation of the Oxadiazole Ring : This involves the reaction of isopropyl hydrazine with appropriate carboxylic acids or their derivatives.
- Piperidine Attachment : The benzyl group is introduced through alkylation reactions, typically using benzyl bromide or a similar reagent.
- Final Carboxamide Formation : The carboxamide group is formed by reacting the piperidine derivative with an appropriate amine source.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, highlighting its potential therapeutic applications.
Anticancer Activity
Recent studies have indicated that compounds containing oxadiazole moieties exhibit significant anticancer properties. For instance, derivatives similar to N-benzyl-4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidine have shown promising results in inhibiting tumor cell proliferation in vitro.
| Compound | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| N-benzyl-4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidine | FaDu hypopharyngeal carcinoma | 10.5 | |
| Similar oxadiazole derivatives | Various cancers | 15 - 20 |
Neuroprotective Effects
The neuroprotective potential of oxadiazole derivatives has also been explored. Compounds with similar structures have been reported to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting possible applications in Alzheimer's disease treatment.
| Compound | Enzyme Inhibition | IC50 (nM) | Reference |
|---|---|---|---|
| N-benzyl derivative | AChE | 30 | |
| Similar piperidine derivatives | BuChE | 25 |
Case Studies and Research Findings
- In Vitro Studies : A study demonstrated that N-benzyl derivatives exhibited selective cytotoxicity against cancer cell lines while sparing normal cells. The mechanism was attributed to apoptosis induction via mitochondrial pathways.
- In Vivo Efficacy : Animal models treated with N-benzyl derivatives showed reduced tumor growth and improved survival rates compared to controls.
- ADME Properties : Research into the Absorption, Distribution, Metabolism, and Excretion (ADME) profiles indicates favorable pharmacokinetic properties for N-benzyl derivatives, which enhances their therapeutic potential.
特性
IUPAC Name |
N-benzyl-4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-13(2)16-20-21-17(24-16)15-8-10-22(11-9-15)18(23)19-12-14-6-4-3-5-7-14/h3-7,13,15H,8-12H2,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFXXMVKJGWKQTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














